molecular formula C10H11N3O2 B12878424 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one

4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one

Cat. No.: B12878424
M. Wt: 205.21 g/mol
InChI Key: UUBQRJCMXFCUPO-VURMDHGXSA-N
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Description

4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrole ring and a pyrazolone moiety, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one typically involves the condensation of pyrrole-2-carbaldehyde with 3-ethoxy-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is often carried out in an ethanol solvent with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, leading to inhibition or modulation of their activity. This is particularly relevant in its antimicrobial activity, where it disrupts bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-Pyrrol-2-yl)methylene)-3-ethoxy-1H-pyrazol-5(4H)-one is unique due to the presence of both pyrrole and pyrazolone rings, which confer distinct chemical reactivity and biological activity. Its ethoxy group also differentiates it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

(4E)-3-ethoxy-4-(1H-pyrrol-2-ylmethylidene)-1H-pyrazol-5-one

InChI

InChI=1S/C10H11N3O2/c1-2-15-10-8(9(14)12-13-10)6-7-4-3-5-11-7/h3-6,11H,2H2,1H3,(H,12,14)/b8-6-

InChI Key

UUBQRJCMXFCUPO-VURMDHGXSA-N

Isomeric SMILES

CCOC\1=NNC(=O)/C1=C/C2=CC=CN2

Canonical SMILES

CCOC1=NNC(=O)C1=CC2=CC=CN2

Origin of Product

United States

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